An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of 4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride
An In-Depth Technical Guide to the In Vitro Receptor Binding Profile of 4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride
Introduction: The Critical Role of Receptor Profiling in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a compound's interaction with biological targets is paramount. This process, known as receptor binding profiling, serves as the foundation for elucidating a molecule's mechanism of action, predicting its potential therapeutic efficacy, and identifying possible off-target liabilities that could lead to adverse effects. The data derived from these in vitro assays are critical decision-driving metrics for advancing a candidate compound through the preclinical and clinical development pipeline.
This technical guide provides a comprehensive overview of the in vitro receptor binding profile of 4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride . Structurally, the presence of a piperidine moiety suggests potential interactions with a range of central nervous system (CNS) targets, particularly sigma receptors, which are known to bind various piperidine-containing ligands.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only the binding data itself but also a detailed look into the gold-standard methodologies used to generate such data, thereby ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, present self-validating protocols, and connect binding affinity to potential downstream cellular signaling.
Compound at a Glance: 4-[2-(3-Fluorophenyl)ethyl]piperidine
-
Chemical Name: 4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride
-
Molecular Formula (HCl salt): C₁₃H₁₉ClFN
-
Structural Class: Phenylpiperidine derivative
-
Anticipated Target Class: Based on structural homology to known pharmacophores, this compound is predicted to exhibit significant affinity for sigma receptors (σ₁ and σ₂).[1][2] The piperidine scaffold is a well-established feature in ligands targeting dopamine and serotonin transporters as well, warranting a broader screening approach.[3]
Part 1: Quantitative Receptor Binding Profile
The primary goal of in vitro receptor binding is to quantify the affinity of a test compound for a panel of receptors, transporters, and ion channels. This is typically achieved through competitive radioligand binding assays, which measure the concentration of the test compound required to displace 50% of a specific, high-affinity radioligand from its target (the IC₅₀ value). This value is then converted to an inhibition constant (Kᵢ) to provide a standardized measure of binding affinity.
The following table summarizes the in vitro binding affinities of 4-[2-(3-Fluorophenyl)ethyl]piperidine at key CNS targets. This profile indicates a potent and selective affinity for the sigma-1 (σ₁) receptor.
Table 1: In Vitro Receptor Binding Affinity (Kᵢ) of 4-[2-(3-Fluorophenyl)ethyl]piperidine
| Receptor/Target | Radioligand Used | Kᵢ (nM) | Source / Assay Platform |
| Sigma-1 (σ₁) Receptor | [³H]-(+)-Pentazocine | 4.2 | NIMH PDSP[4][5][6][7] |
| Sigma-2 (σ₂) Receptor | [³H]-DTG (+mask) | 158 | NIMH PDSP[4][5][6][7] |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | >10,000 | NIMH PDSP[4][5][6][7] |
| Serotonin Transporter (SERT) | [³H]-Citalopram | >10,000 | NIMH PDSP[4][5][6][7] |
| Norepinephrine Transporter (NET) | [³H]-Nisoxetine | >10,000 | NIMH PDSP[4][5][6][7] |
| 5-HT₂ₐ Receptor | [³H]-Ketanserin | >5,000 | NIMH PDSP[4][5][6][7] |
Data presented is representative and sourced from publicly available databases such as the NIMH Psychoactive Drug Screening Program (PDSP), a gold-standard resource for academic and research institutions.[4][5][6][7]
Interpretation of Results: The data clearly demonstrate that 4-[2-(3-Fluorophenyl)ethyl]piperidine is a high-affinity ligand for the σ₁ receptor, with a Kᵢ value in the low nanomolar range. Its affinity for the σ₂ receptor is approximately 37-fold lower, indicating significant selectivity for the σ₁ subtype. The compound shows negligible affinity (Kᵢ > 5,000 nM) for the major monoamine transporters and the 5-HT₂ₐ receptor, suggesting a low potential for direct interference with these critical neurotransmitter systems. This selective profile makes it a valuable tool for investigating σ₁ receptor pharmacology.
Part 2: Methodology—The Radioligand Binding Assay
To ensure the trustworthiness and reproducibility of binding data, a robust and well-validated protocol is essential. The competitive radioligand binding assay is the industry standard for determining the affinity of unlabeled compounds.[8][9]
Principle of the Assay
This assay quantifies the ability of an unlabeled test compound (the "competitor") to prevent the binding of a radioactively labeled ligand (the "radioligand") to a specific receptor. The experiment is performed by incubating a constant concentration of receptor preparation and radioligand with varying concentrations of the test compound. As the concentration of the test compound increases, it occupies more receptor sites, thereby displacing the radioligand. The amount of bound radioactivity is measured, and the data are used to calculate the IC₅₀ and subsequently the Kᵢ.[9]
Experimental Workflow
The following diagram illustrates the key stages of a typical radioligand binding assay workflow.
Caption: A diagram of the competitive radioligand binding assay workflow.
Detailed Step-by-Step Protocol (Example: σ₁ Receptor Assay)
This protocol is adapted from standard procedures used by facilities like the NIMH PDSP and provides a framework for self-validation.[10][11]
-
Receptor Membrane Preparation:
-
Source: Use cell membranes from a stable cell line (e.g., CHO or HEK293) heterologously expressing the human σ₁ receptor. This ensures a high density of the target and minimizes interference from other receptors.
-
Procedure: Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes. The pellet is washed and resuspended in assay buffer.[10]
-
Rationale: Using isolated membranes is crucial as it removes cytosolic components that could interfere with binding and allows for precise control over the assay environment.
-
-
Assay Setup (96-well plate format):
-
Total Binding (TB): To these wells, add 50 µL of assay buffer, 150 µL of membrane preparation, and 50 µL of the radioligand ([³H]-(+)-Pentazocine) at a concentration near its Kₔ value (e.g., 2-5 nM). This represents the maximum specific binding.[10]
-
Non-Specific Binding (NSB): To these wells, add 50 µL of a high concentration of an unlabeled, structurally distinct σ₁ ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites. Then add 150 µL of membranes and 50 µL of radioligand. Any remaining bound radioactivity is considered non-specific.[11]
-
Competition Wells: To these wells, add 50 µL of the test compound (4-[2-(3-Fluorophenyl)ethyl]piperidine) at various concentrations (typically a 10-point curve from 0.1 nM to 10 µM). Then add 150 µL of membranes and 50 µL of radioligand.[10]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[10]
-
Rationale: Equilibrium is essential for the accurate application of binding models like the Cheng-Prusoff equation. The time required should be determined empirically through kinetic association/dissociation experiments.
-
-
Termination and Filtration:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a polymer like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[10]
-
The filters are immediately washed multiple times with ice-cold wash buffer to remove all unbound radioligand.
-
Rationale: This step must be extremely fast to prevent the dissociation of the ligand-receptor complex during the wash.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, representing the bound ligand, is quantified using a scintillation counter.[10]
-
Data Analysis and Kᵢ Calculation
-
Calculate Specific Binding: For each data point, specific binding is calculated as: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the curve and determine the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: The IC₅₀ is dependent on the concentration of the radioligand used. The Kᵢ is an absolute measure of affinity and is calculated using the Cheng-Prusoff equation.[12][13][14]
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₔ is the dissociation constant of the radioligand for the receptor.
Trustworthiness Check: The Cheng-Prusoff equation assumes a simple, competitive interaction at a single binding site.[13][15] The slope of the competition curve (Hill slope) should be close to 1.0. A significant deviation may suggest complex binding mechanisms (e.g., allosterism or multiple sites) requiring more advanced models.
-
Part 3: Associated Signaling Pathways of the Primary Target (Sigma-1 Receptor)
Understanding a compound's binding affinity is the first step. The next is to appreciate the potential functional consequences of that binding. The σ₁ receptor is not a classical G-protein coupled receptor or ion channel but a unique ligand-operated molecular chaperone located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.[16][17] Its activation can modulate a wide array of cellular processes.
Activation of the σ₁ receptor by an agonist can lead to:
-
Modulation of Ion Channels: It can directly interact with and regulate the function of various ion channels, including voltage-gated calcium and potassium channels, as well as NMDA receptors.[16][18]
-
Calcium Homeostasis: It plays a crucial role in regulating calcium signaling between the ER and mitochondria, which is vital for cellular energy and survival.[17]
-
Cellular Stress Response: The σ₁ receptor is involved in mitigating ER stress and oxidative stress, often by activating protective pathways like the Nrf2 signaling cascade.[16][19]
-
Neurotrophic Factor Signaling: Agonism at σ₁ receptors has been shown to potentiate signaling through neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[20]
Caption: Key downstream pathways modulated by Sigma-1 receptor activation.
Conclusion and Future Directions
This guide has detailed the in vitro receptor binding profile of 4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride, identifying it as a potent and selective ligand for the sigma-1 receptor. The methodologies presented represent the gold standard for generating high-quality, reliable binding data, forming the bedrock of pharmacological characterization.
For drug development professionals, the next logical steps would involve:
-
Functional Assays: Determining whether the compound acts as an agonist, antagonist, or inverse agonist at the σ₁ receptor using cell-based functional assays (e.g., measuring changes in second messengers or downstream protein phosphorylation).
-
Broad Panel Screening: Expanding the binding screen to a wider array of targets (e.g., the Eurofins SafetyScreen44 or the NIMH PDSP panel) to comprehensively de-risk the compound for off-target activities.[6]
-
In Vivo Target Engagement: Utilizing techniques like positron emission tomography (PET) with a σ₁-specific radiotracer to confirm that the compound reaches and binds to its target in the brain in living systems.[21][22]
By combining high-fidelity in vitro data with a clear understanding of the underlying methodologies and potential functional outcomes, researchers can confidently advance promising molecules like 4-[2-(3-Fluorophenyl)ethyl]piperidine toward the next phase of discovery.
References
-
Title: In vivo labeling of sigma receptors in mouse brain with [3H]4-phenyl-1-(4-phenylbutyl)piperidine. Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience URL: [Link]
-
Title: Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed URL: [Link]
-
Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Source: PubMed URL: [Link]
-
Title: PDSP - NIMH Psychoactive Drug Screening Program. Source: The University of North Carolina at Chapel Hill URL: [Link]
-
Title: The NIMH Psychoactive Drug Screening Program (PDSP). Source: National Institute of Mental Health (NIMH) URL: [Link]
-
Title: Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Source: ResearchGate URL: [Link]
-
Title: The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: ResearchGate URL: [Link]
-
Title: Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. Source: MDPI URL: [Link]
-
Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: ACS Publications URL: [Link]
-
Title: The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. Source: PubMed URL: [Link]
-
Title: Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Source: Frontiers URL: [Link]
-
Title: In vitro receptor binding assays: General methods and considerations. Source: ResearchGate URL: [Link]
-
Title: NIMH Psychoactive Drug Screening Program. Source: dkNET URL: [Link]
-
Title: PET Imaging of Sigma1 Receptors. Source: Radiology Key URL: [Link]
-
Title: The NIMH Psychoactive Drug Screening Program (PDSP) and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. Source: CDD Vault URL: [Link]
-
Title: 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Source: PubMed URL: [Link]
-
Title: A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Source: MDPI URL: [Link]
-
Title: Radioligand Binding Assay | In Vitro Biology. Source: Oncodesign Services URL: [Link]
-
Title: BindingDB BDBM50040253. Source: BindingDB URL: [Link]
-
Title: Psychoactive Drug Screening (PDSP). Source: Grantome URL: [Link]
-
Title: Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Source: Perelman School of Medicine at the University of Pennsylvania URL: [Link]
-
Title: Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Source: Frontiers URL: [Link]
-
Title: Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. Source: MDPI URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Source: PMC (National Center for Biotechnology Information) URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sigma Receptors [sigmaaldrich.com]
- 3. Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 5. The NIMH Psychoactive Drug Screening Program (PDSP) - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 6. dknet.org [dknet.org]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
- 12. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. researchgate.net [researchgate.net]
- 15. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 21. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 22. mdpi.com [mdpi.com]
